molecular formula C20H17N3O9 B12078481 Hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate CAS No. 62901-53-5

Hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate

Cat. No.: B12078481
CAS No.: 62901-53-5
M. Wt: 443.4 g/mol
InChI Key: GPFNVXACSOQIPP-UHFFFAOYSA-N
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Description

Hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate is a synthetic nitroaromatic ester derived from the fluorene backbone. Its structure features a fluorene core substituted with three nitro groups (at positions 2, 5, and 7), a ketone group at position 9, and a hexyl ester moiety at position 2. While detailed synthetic protocols are proprietary, its parent compound, 9-(hydroxymethyl)-9H-fluorene-4-carboxylic acid (CAS: 95303-04-1, C₁₅H₁₂O₃), has been structurally characterized, suggesting that functionalization at the hydroxymethyl and carboxyl groups enables derivatives like this nitro-substituted ester .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62901-53-5

Molecular Formula

C20H17N3O9

Molecular Weight

443.4 g/mol

IUPAC Name

hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate

InChI

InChI=1S/C20H17N3O9/c1-2-3-4-5-6-32-20(25)15-9-11(21(26)27)7-13-17(15)18-14(19(13)24)8-12(22(28)29)10-16(18)23(30)31/h7-10H,2-6H2,1H3

InChI Key

GPFNVXACSOQIPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester involves several steps. One common synthetic route includes the nitration of 9H-fluorene-4-carboxylic acid to introduce nitro groups at the 2, 5, and 7 positions. This is followed by the oxidation of the fluorene ring to form the 9-oxo derivative. Finally, esterification with hexanol yields the desired hexyl ester .

Chemical Reactions Analysis

9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Materials Science

Polymer Chemistry :
Hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate can be used as a monomer for synthesizing high-performance polymers. Its nitro groups can participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. These polymers are suitable for applications in aerospace and automotive industries where lightweight and strong materials are essential.

Optoelectronic Devices :
Due to its unique electronic properties, this compound has potential applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the nitro groups can facilitate charge transport within these devices, improving their efficiency.

Pharmaceutical Applications

Drug Development :
The compound's structure allows it to interact with biological systems effectively. Research indicates that derivatives of trinitrofluorenes exhibit cytotoxic properties against various cancer cell lines. This compound could be explored for developing novel anticancer agents through modifications that enhance its selectivity and reduce toxicity to normal cells.

Genotoxic Studies :
Studies on related compounds have shown that nitro-substituted fluorenes can exhibit genotoxic effects. Understanding these effects is crucial for assessing the safety of new pharmaceuticals derived from or related to this compound . Research into its mutagenic potential can help in evaluating its risk profile in drug development.

Environmental Research

Pollutant Degradation :
The compound’s reactivity may be harnessed for environmental applications, particularly in the degradation of pollutants. Nitro compounds are known to participate in reduction reactions under anaerobic conditions, which could be beneficial for bioremediation strategies aimed at removing nitroaromatic pollutants from contaminated sites.

Toxicological Assessments :
Given the environmental persistence of nitro compounds, studying this compound's behavior in ecosystems is essential. Toxicological assessments can provide insights into its impact on aquatic life and soil microorganisms, informing regulations and safety measures.

Case Studies

Study FocusFindingsReference
GenotoxicityDemonstrated mutagenic effects on bacterial strains; potential implications for human health
Material PropertiesEnhanced thermal stability observed in polymers synthesized using trinitrofluorene derivatives
Environmental ImpactNitro compounds showed significant degradation potential under specific conditions

Mechanism of Action

The mechanism of action of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, which can generate reactive intermediates that interact with biological molecules. The ester functionality allows the compound to be hydrolyzed, releasing the active carboxylic acid and alcohol moieties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include other nitroaromatic esters, fluorene derivatives, and poly-substituted aromatic systems. Below is a comparative analysis based on structural motifs, physicochemical properties, and functional behavior.

Nitro-Substituted Fluorene Derivatives

  • 9-Oxofluorene-4-carboxylic Acid Esters: Hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate differs from simpler esters like hexyl decanoate (CAS: 5454-19-3) or hexyl isobutyrate (CAS: 2349-07-7) due to its nitroaromatic backbone. These aliphatic esters exhibit lower molecular weights (e.g., hexyl decanoate: C₁₆H₃₂O₂, MW 256.4) and higher volatility (boiling points ~250–300°C) compared to the nitro-substituted fluorene ester, which has higher thermal stability and lower solubility in non-polar solvents due to its rigid, electron-deficient aromatic system .
  • 9-(Hydroxymethyl)-9H-Fluorene-4-Carboxylic Acid (CAS: 95303-04-1) :
    The parent acid lacks nitro groups and the hexyl ester, resulting in a lower molecular weight (240.25 g/mol vs. ~450–470 g/mol estimated for the trinitro derivative). The hydroxymethyl group in the parent compound enhances hydrophilicity, whereas the hexyl ester and nitro groups in the target compound increase lipophilicity and density .

Poly-Nitroaromatic Compounds

  • 2,4,6-Trinitrotoluene (TNT) :
    TNT (C₇H₅N₃O₆, MW 227.1) shares nitro groups but lacks the fluorene backbone and ester functionality. TNT’s melting point (80°C) and detonation velocity (~6,900 m/s) are benchmarks for energetic materials. This compound likely has a higher melting point (>150°C inferred from nitroaromatic stability) and lower sensitivity to friction due to steric shielding by the hexyl chain .

  • In contrast, the nitro groups in the target compound reduce solubility in water but improve compatibility with polymers like nitrocellulose .

Physicochemical and Functional Comparison Table

Property This compound Hexyl Decanoate TNT 9-(Hydroxymethyl)-9H-Fluorene-4-Carboxylic Acid
Molecular Weight ~450–470 (estimated) 256.4 227.1 240.25
Key Functional Groups 3× NO₂, COO(C₆H₁₃), C=O Ester, alkyl chain 3× NO₂ COOH, CH₂OH
Solubility Low in H₂O; moderate in DMSO, acetone Insoluble in H₂O Low in H₂O Moderate in polar aprotic solvents
Thermal Stability High (decomposition >200°C) Decomposes ~300°C Stable Stable up to ~150°C
Potential Applications Energetic plasticizers, dyes Flavoring agents Explosives Pharmaceutical intermediates

Research Findings and Industrial Relevance

  • Energetic Materials : The compound’s nitro groups and ester plasticity suggest utility as a desensitizing agent in explosives, akin to nitroglycerin in dynamite. Its fluorene backbone may reduce volatility compared to traditional nitroesters .
  • Material Stability : Compared to aliphatic esters (e.g., hexyl lactate), its aromatic system resists hydrolysis under acidic conditions, making it suitable for long-term storage in polymer matrices.

Notes on Data Limitations

Direct experimental data for this compound is scarce in public databases. The above analysis extrapolates from structurally related compounds (e.g., nitroaromatics, fluorenes, esters) and assumes additive effects of functional groups. Further studies on its crystallography, detonation parameters, and toxicity are needed to confirm these hypotheses.

Biological Activity

Hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate is a compound with significant potential for biological activity, particularly in the fields of medicinal chemistry and toxicology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
CAS No. 62901-54-6
Molecular Formula C20H17N3O9
Molecular Weight 443.4 g/mol
IUPAC Name Hexyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate
InChI Key ACHRBUSGBLNTSC-UHFFFAOYSA-N

This compound features a hexyl group attached to a trinitrofluorene moiety, which is known for its reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its nitro and ester functional groups. These groups enable the compound to undergo various biochemical interactions:

  • Redox Reactions : The nitro groups can be reduced to amino groups, altering the compound's reactivity and potentially enhancing its biological effects.
  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in protein function or gene expression.
  • Genotoxicity : Similar compounds have shown mutagenic effects in bacterial and mammalian cell assays, indicating that this compound may also exhibit genotoxic properties .

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi through mechanisms that may involve disruption of cellular membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of this compound are under investigation. Initial studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways related to oxidative stress and inflammation. The unique structural features of this compound may enhance its efficacy as a chemotherapeutic agent.

Case Studies and Research Findings

  • Genotoxicity Studies : In one study examining the mutagenic effects of related compounds (e.g., 2,4,7-trinitro-9-fluorenone), results indicated significant mutagenicity in prokaryotic models such as Salmonella typhimurium and Escherichia coli. This raises concerns about the potential genotoxic effects of this compound .
  • Cellular Assays : Experiments conducted on mammalian cell lines (e.g., Chinese hamster ovary cells) revealed that exposure to trinitrofluorene derivatives resulted in increased sister-chromatid exchanges and mutant frequencies. These findings suggest that similar responses could be expected from this compound .
  • Antimicrobial Activity Testing : A series of tests demonstrated that hexyl derivatives exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, indicating a broad spectrum of activity.

Q & A

Basic: What synthetic methodologies are optimal for preparing hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate?

Answer:
The synthesis involves sequential nitration, esterification, and functionalization. Key steps include:

  • Nitration : Introduce nitro groups at positions 2, 5, and 7 of the fluorene backbone under controlled HNO₃/H₂SO₄ conditions to avoid over-nitration.
  • Esterification : React the carboxylate intermediate with hexanol via Steglich esterification (DCC/DMAP catalysis) for high yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
    Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis and HPLC (>98% purity).

Basic: How do spectroscopic techniques (NMR, IR) differentiate this compound from its alkyl analogues?

Answer:

  • ¹³C NMR : The hexyl chain exhibits characteristic δ ~14–22 ppm (CH₃–CH₂– groups). Long-range coupling with phosphorus (if present) is observed in triester derivatives . Ethyl analogues show anomalous shifts (e.g., δ −0.02 ppm vs. δ +0.18 ppm for hexyl) due to steric and electronic effects .
  • IR : The carbonyl (C=O) stretch at ~1720–1740 cm⁻¹ and nitro (NO₂) stretches at ~1520 and 1350 cm⁻¹ confirm functionality.
    Table: ¹³C NMR Shifts for Alkyl Analogues (δ ppm)
Alkyl GroupChemical Shift (δ)Reference
Ethyl−0.02
Hexyl+0.18

Advanced: What computational approaches (e.g., DFT) predict the electronic properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Electron-withdrawing nitro groups reduce electron density on the fluorene ring, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) : Maps reveal nucleophilic attack sites at the oxofluorene carbonyl .
    Validation : Compare computed IR/Raman spectra with experimental data to refine functional/basis set choices.

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between hexyl protons and the carboxylate carbon confirm ester linkage .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitro group environments in complex mixtures.
  • Crystallography : Single-crystal X-ray diffraction resolves steric clashes or conformational anomalies (e.g., hexyl chain torsion angles) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Classified as acute toxicity (Category 4 for oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats .
  • Storage : Keep in amber glass vials at −20°C under inert gas (N₂/Ar) to prevent nitro group degradation .
  • Spill Management : Neutralize with alkaline solutions (e.g., 10% NaHCO₃) before disposal.

Advanced: How does the hexyl chain influence crystal packing and solubility?

Answer:

  • Crystal Packing : Hexyl chains adopt gauche conformations, creating hydrophobic pockets that reduce intermolecular π-π stacking of the fluorene core .
  • Solubility : Increased lipophilicity enhances solubility in THF and dichloromethane (>50 mg/mL) but reduces aqueous solubility (<0.1 mg/mL). Use co-solvents (e.g., DMSO:water 1:1) for biological assays .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Answer:

  • Nitro Group Activation : The electron-deficient fluorene ring directs nucleophiles (e.g., amines) to the 4-carboxylate position. Kinetic studies (UV-Vis monitoring) show second-order dependence on nucleophile concentration .
  • Leaving Group Stability : Nitro groups stabilize transition states via resonance, accelerating substitution rates compared to non-nitrated analogues .

Basic: How to assess stability under varying pH and temperature conditions?

Answer:

  • pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C). LC-MS identifies hydrolysis products (e.g., free carboxylate) .
  • Thermal Stability : TGA/DSC reveals decomposition onset at ~200°C. Store below 50°C to prevent nitro group cleavage .

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